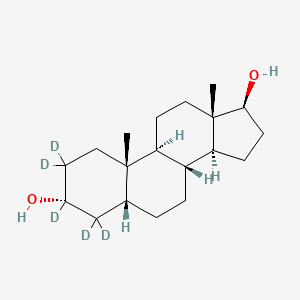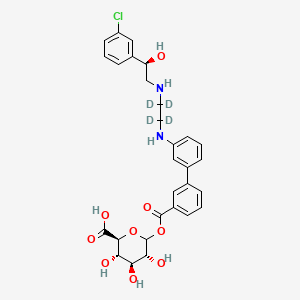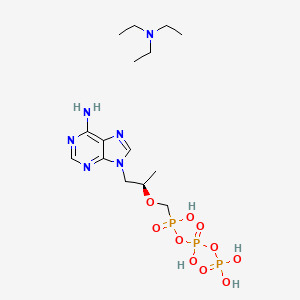![molecular formula C44H54F2N6O12S2Zn B12419669 zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12419669.png)
zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate is a complex organic compound that features a zinc ion coordinated to a heptenoate ligand This compound is notable for its unique structure, which includes a fluorophenyl group, a pyrimidinyl group, and a dihydroxyheptenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate typically involves multiple steps:
Formation of the fluorophenyl intermediate: This step involves the reaction of 4-fluoroaniline with appropriate reagents to introduce the fluorophenyl group.
Synthesis of the pyrimidinyl intermediate: The fluorophenyl intermediate is then reacted with other reagents to form the pyrimidinyl group.
Coupling with the dihydroxyheptenoate moiety: The pyrimidinyl intermediate is coupled with a dihydroxyheptenoate precursor under specific conditions to form the final compound.
Coordination with zinc: The final organic ligand is then coordinated with a zinc ion to form the complete compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyheptenoate moiety.
Reduction: Reduction reactions can occur at the pyrimidinyl group.
Substitution: Substitution reactions can take place at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the dihydroxyheptenoate moiety.
Reduction: Reduced forms of the pyrimidinyl group.
Substitution: Substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry studies. Its unique structure allows for the exploration of various coordination geometries and bonding interactions with metal ions.
Biology
In biological research, the compound’s potential as a zinc ionophore can be investigated. Zinc ionophores are compounds that facilitate the transport of zinc ions across cell membranes, which can have implications in cellular signaling and metabolism.
Medicine
In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for the development of new drugs. Its various functional groups can interact with biological targets, making it a candidate for drug discovery and development.
Industry
In industry, the compound can be explored for its potential use in materials science, particularly in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate involves its interaction with molecular targets through its various functional groups. The zinc ion can coordinate with biological molecules, influencing their structure and function. The fluorophenyl and pyrimidinyl groups can interact with specific receptors or enzymes, modulating their activity. The dihydroxyheptenoate moiety can participate in hydrogen bonding and other interactions, further contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a similar fluorophenyl group.
Fluometuron: A herbicide with a trifluoromethylphenyl group.
Flumetramide: A skeletal muscle relaxant with a trifluoromethylphenyl group.
Uniqueness
Zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate is unique due to its combination of a zinc ion with a complex organic ligand. This combination imparts specific properties that are not found in simpler compounds like trifluorotoluene or fluometuron. The presence of multiple functional groups allows for diverse interactions with biological and chemical systems, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C44H54F2N6O12S2Zn |
|---|---|
Molecular Weight |
1026.4 g/mol |
IUPAC Name |
zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/2C22H28FN3O6S.Zn/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;;+2/p-2/b2*10-9+; |
InChI Key |
KUQHZGJLQWUFPU-JGMJEEPBSA-L |
Isomeric SMILES |
CC(C1=NC(=NC(=C1/C=C/C(O)CC(O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(C1=NC(=NC(=C1/C=C/C(O)CC(O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.[Zn+2] |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B12419588.png)
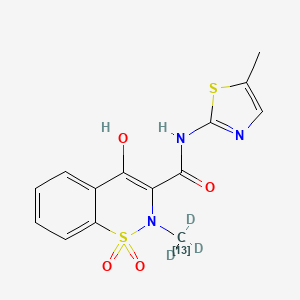
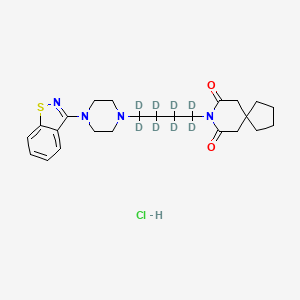
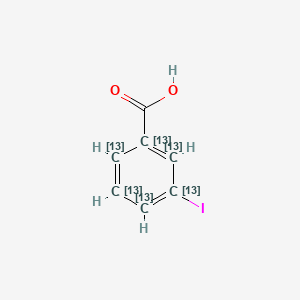

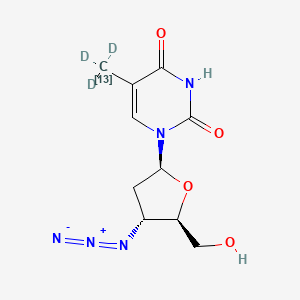
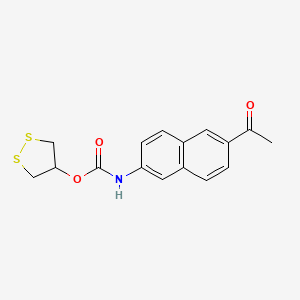
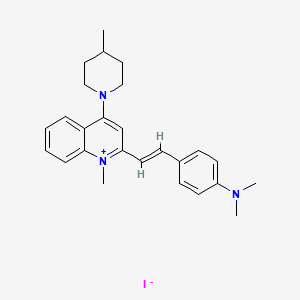
![3-(3-Ethoxy-propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-quinazoline-7-carboxylic acid (2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amide](/img/structure/B12419646.png)
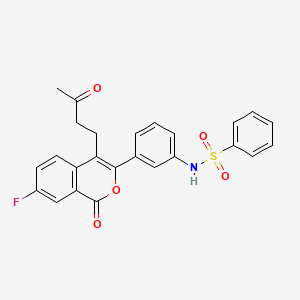
![sodium;(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate](/img/structure/B12419653.png)
